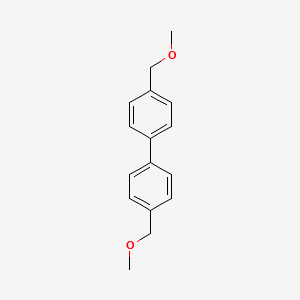

4,4'-Bis(methoxymethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)-4-[4-(methoxymethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODAACUAXYPNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364039 | |

| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3753-18-2 | |

| Record name | 4,4′-Bis(methoxymethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3753-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(methoxymethyl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(methoxymethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a key organic intermediate with significant applications in the development of high-performance polymers, specialty chemicals, and advanced materials.[1] Its rigid biphenyl core, combined with the reactive methoxymethyl functional groups, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The synthesis is approached as a multi-step process, beginning from readily available starting materials and proceeding through key intermediates.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a convergent strategy. The core biphenyl structure is first functionalized, followed by the introduction of the methoxymethyl groups. Two primary pathways are presented here, both commencing from the commercially available biphenyl.

Pathway A proceeds via the formation of 4,4'-biphenyldicarboxylic acid, followed by reduction to the corresponding diol, and finally etherification.

Pathway B involves the direct chloromethylation of biphenyl to form 4,4'-bis(chloromethyl)biphenyl, which is then converted to the target molecule.

Sources

An In-Depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl (CAS No. 3753-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of a Core Biphenyl Scaffold

4,4'-Bis(methoxymethyl)-1,1'-biphenyl, registered under CAS number 3753-18-2, is a symmetrical aromatic ether built upon a stable biphenyl core. This structure, featuring two methoxymethyl groups at the para positions, imparts a unique combination of rigidity from the biphenyl backbone and reactivity through its benzylic ether functionalities. These characteristics make it a valuable and versatile building block in several advanced scientific fields. While not an end-product itself, it serves as a crucial intermediate in the synthesis of high-performance polymers, fluorescent whitening agents, and potentially novel pharmaceutical compounds. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its primary applications, grounded in authoritative scientific principles.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3753-18-2 | |

| Molecular Formula | C₁₆H₁₈O₂ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 49-50 °C | |

| Boiling Point | 350 °C | |

| Solubility | Soluble in toluene and other polar organic solvents; insoluble in water. | |

| SMILES | COCc1ccc(-c2ccc(COC)cc2)cc1 | |

| InChI Key | MODAACUAXYPNJH-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the methyl protons (-OCH₃) at approximately 3.3-3.4 ppm.

-

A singlet for the methylene protons (-CH₂-) at approximately 4.4-4.5 ppm.

-

A set of two doublets in the aromatic region (approximately 7.3-7.6 ppm) corresponding to the AA'BB' spin system of the symmetrically substituted phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would confirm the number of unique carbon environments. Expected peaks would correspond to:

-

The methyl carbon (-OCH₃).

-

The methylene carbon (-CH₂-).

-

Four distinct signals for the aromatic carbons of the biphenyl core.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorbances for:

-

C-O-C stretching of the ether groups (typically in the 1150-1085 cm⁻¹ region).

-

C-H stretching of the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹).

-

C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).

-

An example of an IR spectrum for this compound is available from ChemicalBook, which can be used for comparison.[1]

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step process starting from the readily available hydrocarbon, biphenyl. This pathway offers a reliable and scalable method for producing the target compound.

Overall Synthetic Workflow

The synthesis involves an initial chloromethylation of the biphenyl core, followed by a nucleophilic substitution with methoxide ions, a classic example of the Williamson ether synthesis.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (Intermediate)

Principle: This step employs an electrophilic aromatic substitution known as chloromethylation. The biphenyl ring system, being electron-rich, is activated towards substitution. The para-positions are sterically most accessible and electronically favored, leading to the desired 4,4'-disubstituted product. A Lewis acid catalyst, such as zinc chloride, is essential to generate the highly reactive electrophile from formaldehyde and hydrogen chloride.

Reaction Mechanism Rationale:

-

Electrophile Generation: Zinc chloride coordinates with the oxygen of paraformaldehyde, making the carbonyl carbon more electrophilic. This complex then reacts with hydrogen chloride to generate a chloromethyl cation ([CH₂Cl]⁺) or a related electrophilic species.

-

Electrophilic Attack: The π-electrons of one of the biphenyl rings attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (such as Cl⁻) removes a proton from the carbon bearing the new chloromethyl group, restoring the aromaticity of the ring.

-

Second Substitution: The process repeats on the second phenyl ring, again favoring the para-position due to steric hindrance and the directing effect of the first substituent.

Caption: Mechanism of the bis-chloromethylation of biphenyl.

Experimental Protocol (Representative): This protocol is based on established procedures for chloromethylation reactions.[2]

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add biphenyl, paraformaldehyde, and a non-polar solvent like petroleum ether.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the stirred suspension.

-

Reaction Initiation: While stirring vigorously, introduce a steady stream of dry hydrogen chloride (HCl) gas into the mixture. The reaction is typically conducted at a controlled temperature, for instance, between 25-35 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction may take several hours (e.g., 22-26 hours) to reach completion.[2]

-

Workup: Once the reaction is complete, stop the HCl gas flow. Quench the reaction by carefully adding water. The organic layer is then separated.

-

Purification: The crude product in the organic layer is washed with water and then a dilute sodium bicarbonate solution to remove any remaining acid. The organic solvent is removed under reduced pressure. The resulting crude solid, 4,4'-bis(chloromethyl)biphenyl, is then purified by recrystallization from a suitable solvent like toluene.[2]

-

Validation: The identity and purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (NMR, IR) before proceeding to the next step.

Step 2: Synthesis of this compound (Final Product)

Principle: This step is a classic Williamson ether synthesis, a robust and widely used method for forming ethers. It involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkyl halide and an alkoxide. In this case, the sodium methoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl groups on the biphenyl intermediate.

Reaction Mechanism Rationale: The reaction proceeds via a standard Sₙ2 mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, performs a backside attack on the carbon atom of the C-Cl bond. This is a concerted process where the C-O bond is formed simultaneously as the C-Cl bond is broken. The benzylic nature of the carbon makes it an excellent substrate for Sₙ2 reactions due to the ability of the phenyl ring to stabilize the transition state. The reaction occurs twice to substitute both chlorine atoms.

Experimental Protocol (Representative): This protocol is based on the principles of the Williamson ether synthesis.

-

Alkoxide Preparation (if not commercially available): In a flask equipped with a stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol. This exothermic reaction produces sodium methoxide in solution. Caution: Sodium metal reacts violently with water and alcohols.

-

Reaction Setup: Dissolve the purified 4,4'-bis(chloromethyl)-1,1'-biphenyl from Step 1 in a suitable solvent, which can be an excess of methanol.

-

Nucleophilic Substitution: Add the sodium methoxide solution to the solution of the chlorinated intermediate. The mixture is then heated to reflux and stirred for a period necessary to ensure complete reaction (monitorable by TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of water. This will precipitate the organic product and dissolve the sodium chloride byproduct.

-

Purification: The precipitated solid, this compound, is collected by filtration. It is then washed thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixed solvent system) to yield a pure, crystalline solid.

-

Final Validation (Self-Validating System): The final product must be characterized to confirm its identity and purity. This involves:

-

Melting Point Determination: Compare the observed melting point with the literature value (49-50 °C). A sharp melting point range indicates high purity.

-

Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them to the expected patterns described in Section 1.1. The absence of signals from the starting material or intermediate confirms the reaction's completion.

-

Chromatographic Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound, which should typically be >95% for most research applications.

-

Section 3: Applications in Research and Industry

The unique structure of this compound makes it a valuable precursor in several areas of materials science and chemical synthesis.

-

Polymer Chemistry: The two methoxymethyl groups can act as reactive sites for cross-linking reactions. This makes the compound a useful monomer or cross-linking agent in the synthesis of high-performance polymers, such as certain resins and epoxies.[3] The rigid biphenyl core can enhance the thermal stability and mechanical strength of the resulting polymer network.

-

Fluorescent Whitening Agents: It is a key intermediate in the production of certain stilbene-based fluorescent whitening agents (FWAs), also known as optical brighteners.[2] These compounds are used extensively in the textile, paper, and detergent industries to make materials appear whiter and brighter.

-

Electronic Materials: Its derivatives have been explored for use in electronic applications. For example, it is a precursor for materials used in encapsulation and as antireflection coatings for optical devices.[3] It has also been investigated as a component in light-emitting materials for displays.[3]

-

Pharmaceutical and Organic Synthesis: As a bifunctional molecule, it can be used to synthesize more complex molecules with a central biphenyl scaffold. This is relevant in medicinal chemistry, where the biphenyl moiety is a common structural motif in various drug candidates.

Section 4: Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially during the chloromethylation step, which involves corrosive and toxic HCl gas.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Handling of Reagents:

-

Hydrogen Chloride (HCl): Corrosive and toxic. Handle only in a fume hood.

-

Paraformaldehyde: Can release formaldehyde gas, which is a suspected carcinogen.

-

Sodium Metal: Highly reactive. Handle under an inert atmosphere and away from water.

-

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 5: Conclusion

This compound is a strategically important chemical intermediate whose value lies in the combination of its rigid biphenyl core and the reactive potential of its two methoxymethyl groups. The two-step synthesis, involving a well-understood chloromethylation followed by a robust Williamson ether synthesis, provides a reliable pathway for its production. For researchers in materials science, polymer chemistry, and organic synthesis, this compound offers a versatile platform for creating complex, high-performance materials and molecules. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.

References

-

PubChem. 4,4-Bis(methoxymethyl)biphenyl. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

Sources

A Comprehensive Guide to the Structural Elucidation of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl

Preamble: The Analytical Imperative

In the realm of materials science and synthetic chemistry, 4,4'-Bis(methoxymethyl)-1,1'-biphenyl stands out as a versatile building block. Its unique structure, featuring a rigid biphenyl core flanked by flexible methoxymethyl groups, makes it a valuable precursor in the synthesis of high-performance polymers, photoresists for advanced electronics, and specialty resins.[1] The precise arrangement of its atoms is paramount to its function, and therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any subsequent application.

This guide eschews a rigid, templated approach. Instead, it presents a logical, synergistic workflow for the structural elucidation of this specific molecule. We will proceed from foundational molecular formula determination to the intricate details of atomic connectivity, demonstrating how a multi-technique spectroscopic approach provides a self-validating and definitive structural proof. Each analytical choice is explained not just by what is done, but why it is the optimal choice for the information sought.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental building blocks of our puzzle. For this compound, the molecular formula is C₁₆H₁₈O₂ .[2][3]

With this formula, we can calculate the Degree of Unsaturation (DoU), a crucial first indicator of rings and/or multiple bonds.

-

Formula: DoU = C + 1 - (H/2)

-

Calculation: DoU = 16 + 1 - (18 / 2) = 17 - 9 = 8

A DoU of 8 is highly indicative of a significant aromatic system. A single benzene ring has a DoU of 4 (one ring and three double bonds). Therefore, a biphenyl scaffold, consisting of two benzene rings, accounts for all 8 degrees of unsaturation, strongly suggesting this core structure.

The Integrated Spectroscopic Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass and Fragmentation

Causality: We begin with Mass Spectrometry (MS) to obtain the most fundamental piece of information: the molecular weight of the synthesized compound. This serves as a direct validation of the molecular formula. Electron Ionization (EI) is chosen for its ability to produce a clear molecular ion peak and a rich fragmentation pattern, which offers preliminary structural clues.

Expected Data: The mass spectrum should exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 242.13, corresponding to the exact mass of C₁₆H₁₈O₂.[4]

Fragmentation Analysis: The fragmentation pattern is a roadmap of the molecule's weakest points. Key expected fragments include:

-

m/z 211: Loss of a methoxy radical (•OCH₃).

-

m/z 197: Loss of a methoxymethyl radical (•CH₂OCH₃). This is a highly probable fragmentation due to the stability of the resulting benzylic cation.

-

m/z 181: Subsequent loss of an oxygen atom from the m/z 197 fragment.

-

m/z 152: Cleavage of the biphenyl C-C bond, resulting in a biphenyl radical cation, a common feature in the mass spectra of biphenyl compounds.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Interpretation |

| 242 | [C₁₆H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₅H₁₅O]⁺ | M⁺ - •OCH₃ |

| 197 | [C₁₅H₁₅]⁺ | M⁺ - •CH₂OCH₃ |

| 182 | [C₁₄H₁₄]⁺ | M⁺ - 2x •OCH₃ |

| 152 | [C₁₂H₈]⁺ | Biphenyl fragment |

Infrared Spectroscopy: Identifying Key Functional Groups

Causality: While MS gives us the mass, Infrared (IR) spectroscopy provides confirmation of the functional groups present. This technique is exceptionally useful for quickly verifying the presence of the ether linkage and the aromatic system, and just as importantly, confirming the absence of other functionalities (e.g., hydroxyl or carbonyl groups) that would indicate impurities or an incorrect structure.

Expected Data: The IR spectrum provides a characteristic fingerprint.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂) and methyl (-CH₃) groups.

-

~1610, 1500, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1110 cm⁻¹ (strong): A prominent C-O-C (ether) stretching band.[6] This is a key diagnostic peak.

-

~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3030 | C-H Stretch | Aromatic |

| ~2930, 2820 | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |

| ~1610, 1500 | C=C Stretch | Aromatic Ring |

| ~1110 | C-O Stretch | Ether Linkage |

| ~820 | C-H Bend (out-of-plane) | 1,4-Disubstitution |

Nuclear Magnetic Resonance: The Definitive Structural Map

Causality: NMR spectroscopy is the cornerstone of structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule. The high degree of symmetry in this compound is a key feature that we will leverage, as it simplifies the spectra and provides powerful evidence for the proposed substitution pattern.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expected Data: Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, as are the two methoxymethyl groups. This leads to a remarkably simple spectrum.

-

Aromatic Region (δ 7.2-7.6 ppm): We expect an AA'BB' system. In many spectrometers, this resolves into what appears to be two distinct doublets.

-

A doublet around δ 7.5 ppm (4H, J ≈ 8.2 Hz) corresponding to the four protons ortho to the other phenyl ring.

-

A doublet around δ 7.3 ppm (4H, J ≈ 8.2 Hz) corresponding to the four protons ortho to the methoxymethyl group. The ortho coupling constant (J) of ~8 Hz is characteristic of adjacent protons on a benzene ring.

-

-

Methylene Protons (δ ~4.5 ppm): A sharp singlet integrating to 4H. This signal corresponds to the two equivalent -CH₂- groups. It is a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (δ ~3.4 ppm): A sharp singlet integrating to 6H, corresponding to the two equivalent -OCH₃ groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Data: The molecular symmetry also reduces the number of expected carbon signals from 16 to just 6 unique environments.

-

Aromatic Region (δ 125-145 ppm): Four signals are expected.

-

δ ~140 ppm: Quaternary carbon (C1/C1') connecting the two phenyl rings.

-

δ ~138 ppm: Quaternary carbon (C4/C4') attached to the -CH₂OCH₃ group.

-

δ ~129 ppm: Tertiary carbons (CH) ortho to the biphenyl linkage.

-

δ ~127 ppm: Tertiary carbons (CH) meta to the biphenyl linkage.

-

-

Aliphatic Region (δ 50-80 ppm):

-

δ ~74 ppm: Methylene carbon (-CH₂-).

-

δ ~58 ppm: Methyl carbon (-OCH₃).

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

Table 3: ¹H and ¹³C NMR Data Summary

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |

| Aromatic | ~7.5 | d (J ≈ 8.2 Hz) | 4H | H-2, H-6, H-2', H-6' | Aromatic | ~140 | C-1, C-1' |

| Aromatic | ~7.3 | d (J ≈ 8.2 Hz) | 4H | H-3, H-5, H-3', H-5' | Aromatic | ~138 | C-4, C-4' |

| Methylene | ~4.5 | s | 4H | -CH₂- | Aromatic | ~129 | C-2, C-6, C-2', C-6' |

| Methyl | ~3.4 | s | 6H | -OCH₃ | Aromatic | ~127 | C-3, H-5, C-3', C-5' |

| Methylene | ~74 | -CH₂- | |||||

| Methyl | ~58 | -OCH₃ |

2D NMR: Unambiguous Connectivity Confirmation

Causality: While 1D NMR provides a strong foundation, 2D NMR experiments like HSQC and HMBC provide the definitive, unambiguous links between atoms, acting as a self-validating system for our assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm that the proton signal at ~7.5 ppm is attached to the carbon at ~129 ppm, the proton at ~4.5 ppm is attached to the carbon at ~74 ppm, and so on.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the complete molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the methoxymethyl substituent.

Key HMBC Correlations:

-

From Methylene Protons (-CH₂- at δ ~4.5): A correlation to the quaternary aromatic carbon at δ ~138 ppm (C4) confirms the attachment of the side chain to the ring. A second correlation to the methyl carbon at δ ~58 ppm confirms the -CH₂-O-CH₃ linkage.

-

From Methyl Protons (-OCH₃ at δ ~3.4): A correlation to the methylene carbon at δ ~74 ppm provides reciprocal confirmation of the ether linkage.

Conclusion: A Unified Structural Proof

The structure of this compound is confirmed through the cohesive and mutually reinforcing data from multiple analytical techniques:

-

Mass Spectrometry validates the molecular weight of 242.31 g/mol and a fragmentation pattern consistent with the biphenyl and methoxymethyl moieties.[2]

-

Infrared Spectroscopy confirms the presence of an aromatic system, an ether linkage, and a 1,4-disubstitution pattern, while confirming the absence of other functional groups.

-

NMR Spectroscopy provides the definitive proof. The simplicity and symmetry of the ¹H and ¹³C spectra are only consistent with a 4,4'-disubstitution pattern. 2D NMR (HMBC) experiments unambiguously establish the connectivity between the biphenyl core and the methoxymethyl substituents at the C4 and C4' positions.

This rigorous, multi-faceted approach provides an unassailable confirmation of the molecule's structure, ensuring the reliability and reproducibility of any future research or application that employs this important chemical intermediate.

References

-

The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

PrepChem.com. Synthesis of 4,4'-bis (hydroxymethyl) biphenyl. Available at: [Link]

-

The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available at: [Link]

-

PW Consulting Chemical & Energy Research Center. 4,4'-Bis(Methoxymethyl)Biphenyl Market. Available at: [Link]

-

The Royal Society of Chemistry. c4ob02436b1.pdf. Available at: [Link]

-

National Institutes of Health. 4,4-Bis(methoxymethyl)biphenyl. Available at: [Link]

-

Taylor & Francis. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Available at: [Link]

-

ChemBK. This compound)biphenyl - Names and Identifiers. Available at: [Link]

-

Schultz Canada Chemicals Ltd. 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Available at: [Link]

-

SciSpace. The Molecular Structure of Biphenyl and some of its Derivatives. II. Available at: [Link]

-

ACS Publications. Exciton Behavior Manipulated by Structural Isomers Governs H2O2 Photosynthesis Pathway. Available at: [Link]

-

ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

-

National Institute of Standards and Technology. Biphenyl - NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 4-methoxy-. Available at: [Link]

-

ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical.... Available at: [Link]

Sources

- 1. 4,4'-Bis(Methoxymethyl)Biphenyl Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3753-18-2 [chemicalbook.com]

- 4. 4,4-Bis(methoxymethyl)biphenyl | C16H18O2 | CID 1519430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biphenyl [webbook.nist.gov]

- 6. BIS-(4-METHOXYPHENYL) ETHER(1655-74-9) IR Spectrum [m.chemicalbook.com]

- 7. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl: Properties, Synthesis, and Characterization

Introduction

4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a symmetrically substituted aromatic compound that holds significant interest for researchers in materials science and drug development. Its biphenyl core provides a rigid structural scaffold, while the methoxymethyl groups at the para-positions introduce functionality that influences its electronic properties, solubility, and reactivity. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1][2][3] The presence of the ether linkages in the methoxymethyl groups imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₂ | [4][5] |

| Molecular Weight | 242.31 g/mol | [4][5] |

| CAS Number | 3753-18-2 | [4][5] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 49-50 °C | [1][2] |

| Boiling Point | 350 °C | [1][2] |

| Density | 1.039 g/cm³ (predicted) | [3] |

| Flash Point | 125.4 °C | [2] |

| Solubility | Soluble in common organic solvents. | Inferred from structure |

| InChI | InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | [4][6] |

| SMILES | COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC | [4][6] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is widely favored for the formation of C-C bonds between aryl groups due to its high yields, tolerance of various functional groups, and generally mild reaction conditions.

The logical pathway for the synthesis involves the coupling of a boronic acid or ester derivative of one phenyl ring with a halide-substituted derivative of the other. For this compound, a plausible and efficient approach is the homocoupling of 4-(methoxymethyl)phenylboronic acid or the coupling of 4-(methoxymethyl)phenylboronic acid with 1-bromo-4-(methoxymethyl)benzene.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. The choice of a palladium catalyst and base is critical and can be optimized for yield.

Materials:

-

1-bromo-4-(methoxymethyl)benzene (1.0 eq)

-

4-(methoxymethyl)phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-(methoxymethyl)benzene and 4-(methoxymethyl)phenylboronic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Under the inert atmosphere, add potassium carbonate and the palladium catalyst to the flask.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The aqueous phase is necessary for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Potential Applications

The methoxymethyl groups of this compound are key to its reactivity. These groups can undergo oxidation to form the corresponding aldehydes or carboxylic acids.[7] They can also be cleaved under acidic conditions. This reactivity makes the compound a useful intermediate in the synthesis of more complex molecules.

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. The unique electronic and structural properties of this compound make it a candidate for investigation in drug discovery programs.

In the realm of materials science, this compound and its derivatives are explored for their potential use in high-performance polymers and organic electronics. The biphenyl unit can contribute to thermal stability and charge transport properties in materials.

Characterization Techniques

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques employed.

Caption: Experimental workflow for the purification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the methyl protons (-OCH₃) at around 3.3-3.5 ppm.

-

A singlet for the methylene protons (-CH₂-) at around 4.4-4.6 ppm.

-

Two sets of doublets in the aromatic region (typically 7.2-7.7 ppm) corresponding to the protons on the biphenyl rings. The coupling constants (J-values) will be indicative of ortho-coupling.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include:

-

A signal for the methyl carbon (-OCH₃).

-

A signal for the methylene carbon (-CH₂-).

-

Four signals in the aromatic region corresponding to the four chemically non-equivalent carbon atoms of the biphenyl system.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][8] Key expected vibrational bands for this compound include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-O stretching (ether): A strong band around 1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 242.31.[4] Fragmentation patterns would likely involve the loss of methoxy or methoxymethyl groups.

Conclusion

This compound is a versatile building block with significant potential in both academic and industrial research. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and characterization protocols, is crucial for its effective utilization. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this and related biphenyl derivatives.

References

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4,4-Bis(methoxymethyl)biphenyl | C16H18O2 | CID 1519430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3753-18-2 [chemicalbook.com]

- 6. This compound(3753-18-2) IR Spectrum [m.chemicalbook.com]

- 7. This compound | 3753-18-2 | Benchchem [benchchem.com]

- 8. This compound(3753-18-2) IR2 [m.chemicalbook.com]

4,4'-Bis(methoxymethyl)-1,1'-biphenyl literature review

An In-depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications for Advanced Research

Introduction

This compound is a versatile organic compound characterized by a central biphenyl core functionalized with methoxymethyl groups at the para positions. This symmetrical, rigid structure makes it a valuable building block in both materials science and organic synthesis. Its ability to introduce a well-defined spacing and specific reactivity into molecular architectures has led to its use in the development of high-performance polymers, optical materials, and as a scaffold for more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, offering field-proven insights for researchers and development professionals.

The biphenyl unit imparts thermal stability and desirable electronic properties, while the methoxymethyl groups serve as reactive handles for cross-linking reactions or further synthetic transformations. This unique combination of a rigid core and reactive peripheral groups is central to its utility.

| Property | Value | Source(s) |

| CAS Number | 3753-18-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈O₂ | [1][4][5][6] |

| Molecular Weight | 242.31 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [2][3][6] |

| Melting Point | 49-50 °C | [2][3][6] |

| Boiling Point | 350 °C | [2][3][6] |

| Density | ~1.039 g/cm³ | [2][3][6] |

| Solubility | Soluble in Toluene | [2] |

| InChI Key | MODAACUAXYPNJH-UHFFFAOYSA-N | [2][5][7] |

| SMILES | COCc1ccc(-c2ccc(COC)cc2)cc1 | [4][5] |

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the chloromethylation of biphenyl to form the key intermediate, 4,4'-Bis(chloromethyl)-1,1'-biphenyl, followed by a nucleophilic substitution with methoxide to yield the final product.

Step 1: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (Intermediate)

This reaction is a classic example of an electrophilic aromatic substitution, specifically a Blanc chloromethylation. Biphenyl is reacted with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[8]

Causality Behind Experimental Choices:

-

Reagents: Biphenyl serves as the aromatic substrate. Paraformaldehyde is a convenient solid source of formaldehyde, which, in the presence of HCl, forms the electrophilic species.

-

Catalyst: Zinc chloride (ZnCl₂) is crucial for activating the formylating agent. It coordinates with the formaldehyde-HCl adduct, increasing its electrophilicity and facilitating the attack by the electron-rich biphenyl ring.

-

Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 25-35 °C) to prevent the formation of polymeric byproducts and ensure selective di-substitution at the para positions, which are sterically most accessible and electronically activated.[9]

Detailed Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, gas inlet, and thermometer, sequentially add petroleum ether, biphenyl, paraformaldehyde, and zinc chloride. A typical molar ratio would be 1.0 equivalent of biphenyl to 2.3 equivalents of paraformaldehyde and 0.6 equivalents of zinc chloride.[9]

-

Stir the mixture to ensure homogeneity.

-

Introduce a steady stream of dry hydrogen chloride (HCl) gas into the mixture while maintaining the reaction temperature between 25-35 °C.[9]

-

Continue the reaction under these conditions for 22-26 hours, monitoring the progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, quench the reaction by carefully adding water.

-

Perform a solid-liquid separation to isolate the crude product.

-

The crude solid is then purified by recrystallization from a suitable solvent, such as toluene, to yield pure 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[9][10]

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Synthesis of this compound

The chloromethylated intermediate is converted to the final product via a Williamson ether synthesis. This involves a nucleophilic substitution (Sₙ2) reaction where the chloride leaving groups are displaced by a methoxide nucleophile.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOCH₃) is a strong nucleophile and base, ideal for this transformation. It is typically prepared in situ from sodium metal and anhydrous methanol or purchased as a solution.

-

Solvent: A polar aprotic solvent like THF or DMF is often used to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile. Methanol can also be used as the solvent, serving a dual role as reagent and solvent.

-

Temperature: The reaction is often performed at a slightly elevated temperature (e.g., reflux) to ensure a reasonable reaction rate, but excessive heat is avoided to minimize side reactions.

Detailed Experimental Protocol:

-

In a flask, dissolve 4,4'-Bis(chloromethyl)-1,1'-biphenyl (1.0 equiv.) in an excess of anhydrous methanol.

-

Carefully add sodium methoxide (CH₃ONa) (at least 2.2 equivalents) to the solution. The reaction is exothermic and may require cooling to control the temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into water.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain pure this compound as a white crystalline solid.

Caption: Workflow for the final product synthesis.

Core Applications and Future Directions

Materials Science and Polymer Chemistry

This compound is a crucial monomer and cross-linking agent for creating high-performance polymers.[5] Its rigid biphenyl core enhances thermal stability, while the methoxymethyl groups can undergo condensation reactions with phenols or other active hydrogen compounds to form robust polymer networks.[11]

-

High-Performance Resins: It is used to synthesize specialty epoxy and phenolic resins. These materials are vital in the electronics industry for encapsulation and as photoresist formulations, where thermal resistance and dimensional stability are critical.[5][12]

-

Advanced Composites: Its incorporation into polymer matrices for aerospace and automotive applications improves mechanical strength and resistance to high temperatures.[12] For example, polymers derived from this compound are suitable for components in electric vehicles (EVs) that are exposed to heat.[12]

-

Optical Materials: The compound finds use in antireflection coatings and as a component of light-emitting materials for displays, leveraging the electronic properties of the biphenyl system.[5]

| Application Area | Specific Use | Key Property Contribution | Source(s) |

| Electronics | Semiconductor photoresists, encapsulation | Thermal stability, etch resistance | [12] |

| Automotive (EV) | Heat-resistant polymers for components | High-temperature resistance, durability | [12] |

| Aerospace/Defense | Epoxy resins for composites | Mechanical strength, low weight | [12] |

| Optical Devices | Antireflection coatings, light-emitting materials | Refractive index control, electronic properties | [5] |

Organic Synthesis Intermediate

Beyond polymerization, this compound is a valuable intermediate. The methoxymethyl groups can be cleaved under acidic conditions to reveal the corresponding bis(hydroxymethyl) or bis(chloromethyl) biphenyls, providing access to other functional groups.[5] It is a known intermediate in the synthesis of fluorescent whitening agents, which are used extensively in textiles and plastics.[9]

Potential in Drug Development

While not a drug itself, this compound represents a valuable scaffold for medicinal chemistry. The biphenyl moiety is a common structural motif in many biologically active compounds, prized for its ability to orient functional groups in a defined three-dimensional space.

-

Scaffold for Bioactive Molecules: The biphenyl core can act as a rigid linker between two pharmacophoric regions. Biphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy and as dopamine transporter inhibitors.[13][14]

-

Molecular Docking Insights: Studies on structurally similar molecules like 4,4'-dimethoxy-1,1'-biphenyl have shown potential as enzyme inhibitors, confirming the utility of this scaffold in interacting with biological targets. The methoxymethyl groups of this compound can be synthetically modified to introduce hydrogen bond donors/acceptors or other groups to optimize binding to a target protein.

Caption: Use as a scaffold in drug design.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[3] It can cause severe skin burns and eye damage.[2]

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[3]

-

GHS Statements: H314 (Causes severe skin burns and eye damage)[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant industrial and research interest. Its straightforward, high-yield synthesis from common starting materials makes it an accessible and cost-effective building block. In materials science, it is instrumental in producing robust, high-performance polymers essential for modern electronics, automotive, and aerospace technologies. In the realm of organic synthesis and drug discovery, its rigid biphenyl scaffold offers a reliable platform for constructing complex molecules with tailored properties. As the demand for advanced materials and novel therapeutics continues to grow, the versatility and utility of this compound ensure its continued importance in driving innovation across scientific disciplines.

References

-

This compound CAS 3753-18-2 - Home Sunshine Pharma. [Link]

-

4,4'-Bis(methoxy-methyl biphenyl) - ChemBK. [Link]

-

4,4-Bis(methoxymethyl)biphenyl | C16H18O2 | CID 1519430 - PubChem. [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

-

This compound)biphenyl - Names and Identifiers - ChemBK. [Link]biphenyl)

-

Phenol polymer with 4,4'-bis(methoxymethyl)1,1'-bisphenyl | 205830-20-2 - LookChem. [Link]

-

4,4'-Bis(Methoxymethyl)Biphenyl Market - PW Consulting. [Link]

- CN102267870A - Production process of 4,4'-bis(chloromethyl)

- US3007975A - 4, 4'-bis-(chloromethyl)

-

Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. [Link]

-

The Crucial Role of 4,4'-Bis(chloromethyl)biphenyl in Modern Polymer Science. [Link]

- EP4001274A1 - Biphenyl derivatives for blocking pd-1/pd-l1 interaction, preparation method therefor and use thereof - Google P

-

Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PubMed Central. [Link]

Sources

- 1. This compound | 3753-18-2 [chemicalbook.com]

- 2. 4,4'-ビス(メトキシメチル)ビフェニル | 3753-18-2 [m.chemicalbook.com]

- 3. This compound CAS 3753-18-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4,4-Bis(methoxymethyl)biphenyl | C16H18O2 | CID 1519430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound(3753-18-2) IR Spectrum [chemicalbook.com]

- 8. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 9. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. lookchem.com [lookchem.com]

- 12. 4,4'-Bis(Methoxymethyl)Biphenyl Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 13. EP4001274A1 - Biphenyl derivatives for blocking pd-1/pd-l1 interaction, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 14. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biphenyl Motif: A Journey from Chemical Curiosity to Cornerstone of Modern Science

An In-depth Technical Guide on the Discovery, History, and Enduring Impact of Biphenyl Compounds

Introduction: The Deceptively Simple Bond with Profound Implications

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, represents a foundational structural motif in organic chemistry. Its discovery and the subsequent century and a half of research have charted a remarkable course from an academic curiosity to an indispensable component in materials science, pharmacology, and agrochemistry. This guide provides a technical exploration of the history of biphenyl compounds, detailing the evolution of their synthesis, the groundbreaking discovery of their unique stereochemical properties, and their dual legacy as both industrial workhorses and significant environmental pollutants, culminating in their modern role as privileged structures in drug discovery and advanced materials. For researchers and professionals in drug development, understanding this history is not merely an academic exercise; it provides crucial context for the ongoing utility and challenges associated with this remarkable class of molecules.

Part 1: The Dawn of Aryl-Aryl Coupling: Initial Discovery and Synthesis

The story of biphenyl begins in the mid-19th century, a period of foundational discovery in organic chemistry. While biphenyl can be isolated from natural sources like coal tar and crude oil, its first chemical synthesis is often credited to the French chemist Auguste Laurent in 1862 via the high-temperature dehydrogenation of benzene. Industrially, this method of passing benzene vapor through a hot iron tube remains a significant production route.[1][2]

Contemporaneously, early pioneers were developing the first methods for forging carbon-carbon bonds between aromatic rings, a significant challenge at the time. The Wurtz-Fittig reaction , an extension of Adolphe Wurtz's work on coupling alkyl halides, was reported by Wilhelm Fittig around 1863.[1][3] This method utilized sodium metal to couple two aryl halide molecules, typically bromobenzene, in a dry ether solution to form biphenyl.[4][5]

While foundational, the Wurtz-Fittig reaction suffered from harsh conditions and limited substrate scope, paving the way for more refined and versatile methodologies in the decades to come.

Part 2: A Century of Innovation: The Evolution of Synthetic Methodologies

The quest for efficient and general methods to construct the biaryl linkage has been a powerful driver of innovation in synthetic organic chemistry. The timeline below highlights the progression from classical, high-temperature reactions to the sophisticated, catalytic cross-coupling methods that are standard today.

The Classical Era: Ullmann and Gomberg-Bachmann Reactions

In 1901, Fritz Ullmann and J. Bielecki discovered that heating an aryl halide (initially aryl iodides) with finely divided copper powder effected a symmetrical coupling to form a biaryl.[6] The Ullmann reaction became a cornerstone of biphenyl synthesis for much of the 20th century.[6] It represented a significant improvement over the Wurtz-Fittig reaction, offering better yields and greater functional group tolerance, though it still required high temperatures (often >200 °C).

A mechanistically distinct approach emerged in 1924 with the Gomberg-Bachmann reaction . This method involves the diazotization of an aniline derivative to form a diazonium salt, which then reacts with another aromatic compound (like benzene) under basic conditions to form the unsymmetrical biphenyl via a radical pathway.[7] While a key early method for unsymmetrical biaryls, its yields were often modest due to competing side reactions.

The Palladium Revolution: Modern Cross-Coupling Reactions

The latter half of the 20th century witnessed a paradigm shift with the development of transition metal-catalyzed cross-coupling reactions, work that was ultimately recognized with the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods provided mild, efficient, and highly versatile routes to biphenyls and their derivatives.

Key methodologies include:

-

Kumada Coupling (1972): Utilized a Grignard reagent (arylmagnesium halide) and a nickel or palladium catalyst to couple with an aryl halide.

-

Negishi Coupling (1977): Employs a more tolerant organozinc reagent with a palladium or nickel catalyst, offering a broader substrate scope.[3]

-

Stille Coupling (1986): Involves the reaction of an organostannane (organotin) reagent with an aryl halide, catalyzed by palladium.[3]

-

Suzuki-Miyaura Coupling (1979-1995): Perhaps the most widely used method today, this reaction couples an aryl boronic acid or ester with an aryl halide or triflate.[6] Its popularity stems from the mild reaction conditions, commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts.[6]

The following table summarizes these key synthetic advancements:

| Reaction Name | Year Discovered | Key Reagents | Typical Catalyst | Key Advantages & Insights |

| Wurtz-Fittig Reaction | c. 1862 | Aryl Halide, Sodium Metal | None | Foundational C(sp²)-C(sp²) bond formation. Harsh conditions, limited to symmetrical biaryls.[3] |

| Ullmann Reaction | 1901 | Aryl Halide, Copper Powder | Copper | Classic method for symmetrical biaryls. Required high temperatures but was a mainstay for decades.[6] |

| Gomberg-Bachmann | 1924 | Diazonium Salt, Arene | None | Early route to unsymmetrical biaryls via a radical mechanism. Modest yields. |

| Negishi Coupling | 1977 | Aryl-Zinc, Aryl Halide | Pd or Ni | High reactivity and functional group tolerance. Requires preparation of organozinc reagents.[3] |

| Suzuki-Miyaura Coupling | 1979 | Aryl Boronic Acid, Aryl Halide | Palladium | Extremely versatile, mild conditions, stable reagents, low-toxicity byproducts. The dominant method today.[6] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the synthesis of a biphenyl derivative, illustrating the practical application of modern cross-coupling chemistry.

Objective: Synthesis of 4-Methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

-

4-bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Pd(OAc)₂ (0.02 eq) and PPh₃ (0.06 eq). The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ.

-

Reagent Addition: To the flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). The base is crucial for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to partition the layers. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-methylbiphenyl.

Part 3: A New Twist on Isomerism: The Discovery of Atropisomerism

Perhaps the most profound contribution of the biphenyl scaffold to chemical theory is the concept of atropisomerism . This phenomenon describes stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers.[7]

In unsubstituted biphenyl, rotation around the central C-C bond is rapid.[8] However, if bulky substituents are placed in the ortho positions of each ring, steric hindrance prevents the rings from becoming coplanar. This restricted rotation creates a chiral axis along the biphenyl bond, and if the substitution pattern is appropriate, the molecule and its mirror image become non-superimposable.[5][9]

This form of axial chirality was first experimentally demonstrated in 1922 by George Christie and James Kenner . They successfully resolved the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, a tetra-ortho-substituted biphenyl.[3] This landmark achievement proved that chirality could exist in molecules lacking a traditional stereocenter. The term "atropisomer" (from the Greek a, meaning "not," and tropos, meaning "turn") was coined by the German chemist Richard Kuhn in 1933 to describe these configurationally stable rotational isomers.[3][4]

The stability of atropisomers is a direct function of the steric bulk of the ortho substituents; larger groups create a higher rotational barrier and thus more stable enantiomers.[8] This principle is the foundation for widely used chiral ligands in asymmetric synthesis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Caption: Hindered rotation due to bulky ortho groups creates stable, non-superimposable mirror images (atropisomers).

Part 4: A Dual Legacy: Industrial Applications and Environmental Impact

The unique physical and chemical properties of biphenyls led to their widespread industrial adoption throughout the 20th century, creating a complex legacy of utility and unintended environmental harm.

Early Industrial Uses

Pure biphenyl is a stable, colorless solid with a pleasant odor.[10] Its high thermal stability made it an excellent heat transfer agent, often used in a eutectic mixture with diphenyl ether.[2][7] It also found early use as a fungicide, particularly for preserving citrus crops during shipping.

The Rise and Fall of Polychlorinated Biphenyls (PCBs)

The most significant industrial application of biphenyl was as the starting material for polychlorinated biphenyls (PCBs) . First synthesized in 1881, commercial production began in the United States in 1929.[11] PCBs are mixtures of biphenyl chlorinated to varying degrees. Their exceptional chemical stability, non-flammability, and high dielectric constant made them ideal for use as insulating and cooling fluids in electrical transformers and capacitors, as well as in hydraulic fluids, plasticizers, and carbonless copy paper.[2][11]

However, the very stability that made PCBs so useful also made them a persistent environmental threat. In 1966, Swedish scientist Sören Jensen detected PCBs in wildlife, revealing their widespread environmental contamination.[11] Because they are fat-soluble and resistant to degradation, PCBs bioaccumulate in the food chain, posing significant health risks to wildlife and humans, including potential carcinogenic and endocrine-disrupting effects.[9][11] This discovery triggered a global environmental crisis, leading to severe restrictions and eventual production bans in many countries, including the United States in 1979 under the Toxic Substances Control Act.[9][11]

Modern Renaissance: Pharmaceuticals and Liquid Crystals

Despite the negative legacy of PCBs, the biphenyl motif has experienced a renaissance and is now considered a "privileged structure" in medicinal chemistry.[12] Its rigid framework is ideal for orienting functional groups to interact with biological targets. Numerous drugs incorporate the biphenyl scaffold, including the antihypertensive agent Telmisartan and the non-steroidal anti-inflammatory drug Diflunisal .[7]

Furthermore, the unique properties of cyanobiphenyls were instrumental in the development of liquid crystal displays (LCDs). The elongated, rigid structure of these molecules allows them to align in an electric field, controlling the passage of light and making modern flat-screen technology possible.[7]

Caption: The Suzuki-Miyaura reaction cycle, a cornerstone of modern biphenyl synthesis.

Conclusion

The history of the biphenyl compound is a microcosm of the evolution of organic chemistry itself. From its initial synthesis using brute-force methods to its construction via elegant, precision-guided catalytic reactions, the journey reflects a relentless drive toward efficiency and control. The discovery of atropisomerism in substituted biphenyls fundamentally expanded our understanding of molecular chirality, with lasting implications for stereoselective synthesis and drug design. While the legacy of PCBs serves as a stark reminder of the environmental responsibilities of the chemical industry, the continued and growing importance of the biphenyl motif in pharmaceuticals, liquid crystals, and other advanced materials demonstrates its enduring value. For scientists today, the biphenyl is not just a structure, but a testament to over 160 years of chemical innovation.

References

- Biphenyl 92-52-4 wiki. (n.d.).

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262–18305.

- How do I convert benzene to biphenyl? (2017, December 2). Quora.

- Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 318-323.

- An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl. (n.d.). Benchchem.

- Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (2023). Chemical Biology & Drug Design, 101(4), 896-914.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

- Baria, B. (2022, January 17). Synthesis of Dipheny or Biphenyl [Video]. YouTube.

- wurtz synthesis for Alkanes| Fittig reaction for Biphenyl. (2023, January 28). [Video]. YouTube.

- Biphenyl. (n.d.). In Wikipedia.

- Biphenyl | Synthesis, Structure, Properties. (2025, December 19). In Britannica.

- Polychlorinated Biphenyl. (2018, May 29). In Encyclopedia.com.

- Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts.

- Development of bioactive compounds based on biphenyl. (n.d.). ResearchGate.

- Biphenyl: Structure, Properties & Key Reactions Explained. (n.d.). Vedantu.

- The History of Polychlorinated Biphenyls (PCBs) in the United States. (2025, September 12).

Sources

- 1. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 2. scilit.com [scilit.com]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. A Brief Introduction to Atropisomerism [unacademy.com]

- 5. Axial chirality - Wikipedia [en.wikipedia.org]

- 6. Central-to-axial chirality induction in biphenyl chiroptical probes for the stereochemical characterization of chiral primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the C16H18O2 Isomeric Landscape: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Simple Formula

The molecular formula C16H18O2 represents a fascinating and diverse chemical space, encompassing a range of isomers with markedly different pharmacological and toxicological profiles. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount. This guide provides an in-depth technical exploration of key C16H18O2 isomers, moving beyond a mere recitation of facts to offer a field-proven perspective on their synthesis, characterization, and biological significance. We will delve into the causality behind experimental choices and provide self-validating protocols, empowering you to navigate this isomeric landscape with confidence and scientific integrity.

Chapter 1: The C16H18O2 Isomeric Family - An Overview

The seemingly simple formula C16H18O2 belies a significant structural diversity. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit profoundly different chemical and biological properties. This is of critical importance in pharmacology, where stereochemistry can dictate the efficacy and safety of a drug. Within the C16H18O2 family, we encounter a spectrum of functionalities and structural motifs that give rise to a range of biological activities, from potent anti-inflammatory effects to endocrine-disrupting properties. This guide will focus on three notable isomers: the well-established non-steroidal anti-inflammatory drug (NSAID) Etodolac , and the industrial chemicals Bisphenol B and 4,4'-(2-Methylpropylidene)bisphenol , which serve as important case studies in toxicology and off-target effects.

Chapter 2: Etodolac - A Case Study in Selective COX-2 Inhibition

Etodolac is a prominent member of the C16H18O2 isomeric family and a widely prescribed NSAID. Its therapeutic efficacy lies in its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, with a lower affinity for COX-1, which is involved in maintaining the integrity of the stomach lining.[1] This selectivity theoretically contributes to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[1]

Mechanism of Action: Targeting the Inflammatory Cascade

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins.[1] Etodolac's preferential inhibition of the COX-2 isoform reduces the production of pro-inflammatory prostaglandins at the site of injury or inflammation.[1]

Signaling Pathway of COX-2 Inhibition by Etodolac

Caption: A workflow diagram outlining the key stages in the synthesis and purification of Etodolac.

Detailed Experimental Protocol:

Step 1: Synthesis of 7-ethyltryptophol [3][4]1. In a reaction vessel, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water. 2. Carefully add concentrated sulfuric acid as a catalyst. 3. To this solution, add 2,3-dihydrofuran dropwise while maintaining the reaction temperature. 4. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. 6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-ethyltryptophol.

Step 2: Synthesis of Etodolac Methyl Ester [1][5]1. Dissolve the crude 7-ethyltryptophol in toluene. 2. Add methyl 3-oxopentanoate to the solution. 3. Cool the mixture to 0-5 °C. 4. Slowly add a concentrated mineral acid (e.g., sulfuric acid or a solution of HCl in an alcohol) dropwise, maintaining the low temperature. 5. Allow the reaction to proceed at this temperature, monitoring for completion by TLC. 6. Once the reaction is complete, quench the reaction by pouring it into a cold solution of potassium bicarbonate. 7. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 8. The crude Etodolac methyl ester can be purified by recrystallization from a suitable solvent like methanol.

Step 3: Hydrolysis to Etodolac [1]1. Dissolve the purified Etodolac methyl ester in a suitable solvent such as methanol or ethanol. 2. Add an aqueous solution of a base (e.g., sodium hydroxide). 3. Heat the mixture to reflux and monitor the hydrolysis by TLC. 4. After completion, cool the reaction mixture and remove the organic solvent under reduced pressure. 5. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the crude Etodolac. 6. Filter the solid, wash with water, and dry. 7. The crude Etodolac can be further purified by recrystallization.

Structural Characterization of Etodolac